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molecular formula C11H12N4O2 B8795194 1-benzyl-1H-tetrazole-5-carboxylicacidethylester

1-benzyl-1H-tetrazole-5-carboxylicacidethylester

Cat. No. B8795194
M. Wt: 232.24 g/mol
InChI Key: BUYFXNQLAQQSEN-UHFFFAOYSA-N
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Patent
US04442115

Procedure details

A mixture of freshly prepared benzyl azide (1.3 g) and ethyl cyanoformate (1.0 g) in xylene (10 ml) was heated at reflux for 48 hours. The mixture was evaporated under reduced pressure and below 40° C. to give a residue of ethyl 1-benzyl-1H-tetrazole-5-carboxylate (2.13 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]=[N+:9]=[N-:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:12]>C1(C)C(C)=CC=CC=1>[CH2:1]([N:8]1[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:12][N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure and below 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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